4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole
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Overview
Description
4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a fused cyclopropane-cyclopentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole typically involves multi-step organic reactions. One common method includes the condensation of an aromatic amine, aldehyde, and cyclopentadiene, followed by N-trifluoroacetylation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and cyclopropane-containing molecules. Examples include:
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
- N-Trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Uniqueness
4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole is unique due to its specific ring structure and the presence of the trifluoromethyl group, which can impart distinct chemical and physical properties. These properties can make it particularly useful in applications requiring high stability, specific reactivity, or unique electronic characteristics.
Properties
Molecular Formula |
C8H7F3N2 |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-5-2-3-1-4(3)6(5)12-13-7/h3-4H,1-2H2,(H,12,13) |
InChI Key |
ICNBSFZJCSUZES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C(F)(F)F |
Origin of Product |
United States |
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